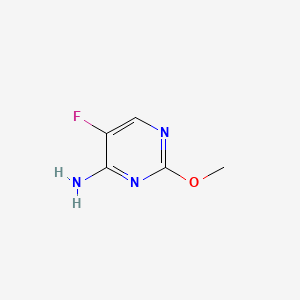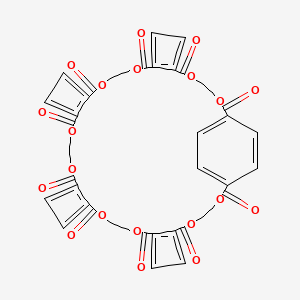
ポリブチレンテレフタレート五量体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polybutylene terephthalate pentamer is a cyclic oligomer of polybutylene terephthalate, a semi-crystalline thermoplastic polymer belonging to the polyester family. Polybutylene terephthalate pentamer is known for its high mechanical strength, chemical resistance, and thermal stability, making it a valuable material in various industrial applications.
科学的研究の応用
Polybutylene terephthalate pentamer has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the properties and behavior of cyclic oligomers and polyesters. Researchers investigate its thermal, mechanical, and chemical properties to develop new materials with enhanced performance.
Biology: Polybutylene terephthalate pentamer is used in the development of biocompatible materials for medical devices and implants. Its chemical resistance and stability make it suitable for use in biological environments.
Medicine: In the medical field, polybutylene terephthalate pentamer is used in the production of drug delivery systems and biodegradable polymers. Its controlled degradation properties are valuable for developing sustained-release formulations.
Industry: Polybutylene terephthalate pentamer is used in the manufacturing of high-performance plastics for automotive, electrical, and electronic applications. .
作用機序
Target of Action
It’s known that pbt pentamers are cyclic oligomers of polybutylene terephthalate (pbt), a type of polyester . These oligomers are typically found in the final PBT product and are allowed as additives in food contact plastics according to Regulation (EU) No. 10/2011 .
Biochemical Pathways
It’s known that pbt and its oligomers are used in the production of food contact materials . The impact of these compounds on biochemical pathways, particularly in the context of human health, is an area that requires further investigation.
Action Environment
It’s known that pbt and its oligomers are used in the production of food contact materials , suggesting that their action and stability may be influenced by factors such as temperature, pH, and the presence of other substances.
準備方法
Polybutylene terephthalate pentamer is typically synthesized through step-growth polymerization methods. The primary raw materials used in its production are 1,4-butanediol and either dimethyl terephthalate or terephthalic acid. The synthesis involves the following steps:
Esterification: If dimethyl terephthalate is used, it reacts with 1,4-butanediol to form bis(4-hydroxybutyl) terephthalate and methanol. If terephthalic acid is used, it reacts directly with 1,4-butanediol to form bis(4-hydroxybutyl) terephthalate and water.
化学反応の分析
Polybutylene terephthalate pentamer undergoes various chemical reactions, including:
Oxidation: Polybutylene terephthalate pentamer can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions of polybutylene terephthalate pentamer are less common but can occur under specific conditions using reducing agents.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Polybutylene terephthalate pentamer can be compared with other similar compounds, such as:
Polyethylene terephthalate: Both are polyesters, but polyethylene terephthalate has a different chemical structure and properties. Polyethylene terephthalate is more commonly used in packaging materials, while polybutylene terephthalate is preferred for high-performance applications.
Polycarbonate: Polycarbonate is another high-performance polymer with excellent mechanical properties and thermal stability. it has different chemical resistance and processing characteristics compared to polybutylene terephthalate.
Polyamide: Polyamides, such as nylon, have similar mechanical properties but differ in their chemical structure and resistance to specific chemicals. .
Polybutylene terephthalate pentamer’s unique combination of properties, including high mechanical strength, chemical resistance, and thermal stability, distinguishes it from other similar compounds and makes it suitable for a wide range of applications.
特性
IUPAC Name |
3,8,15,20,27,32,39,44,51,56-decaoxahexacyclo[56.2.2.210,13.222,25.234,37.246,49]heptaconta-1(61),10,12,22,24,34(66),35,37(65),46(64),47,49(63),58(62),59,67,69-pentadecaene-2,9,14,21,26,33,38,45,50,57-decone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H60O20/c61-51-41-11-13-43(14-12-41)53(63)73-33-3-4-35-75-55(65)45-19-21-47(22-20-45)57(67)77-37-7-8-39-79-59(69)49-27-29-50(30-28-49)60(70)80-40-10-9-38-78-58(68)48-25-23-46(24-26-48)56(66)76-36-6-5-34-74-54(64)44-17-15-42(16-18-44)52(62)72-32-2-1-31-71-51/h11-30H,1-10,31-40H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTNDRBDLBIUPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OCCCCOC(=O)C6=CC=C(C=C6)C(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
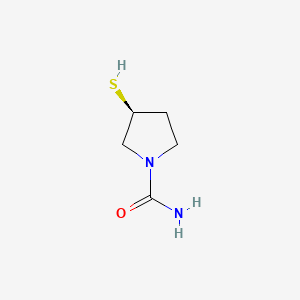

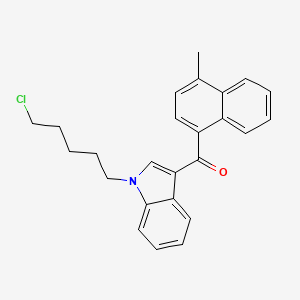
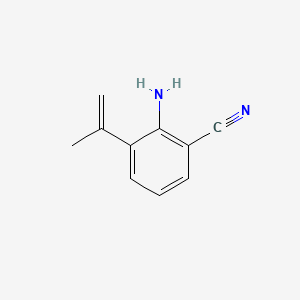
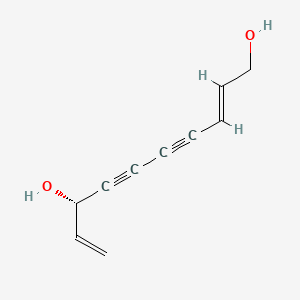
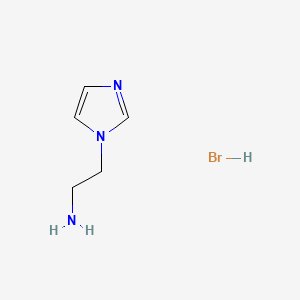

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)
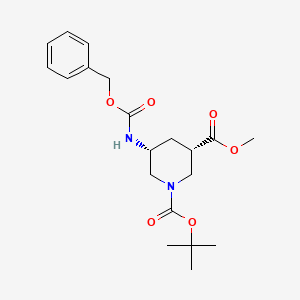

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
